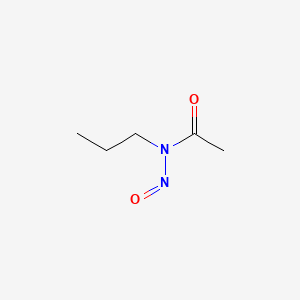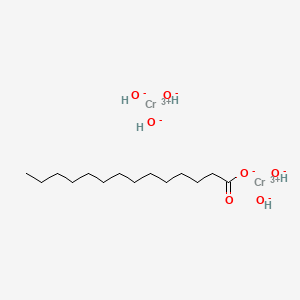
Chromium, pentahydroxy(tetradecanoato)di-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium, pentahydroxy(tetradecanoato)di- is a complex compound with the molecular formula C14H32Cr2O7. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chromium, pentahydroxy(tetradecanoato)di- typically involves the reaction of chromium salts with tetradecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as isopropanol, to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chromium, pentahydroxy(tetradecanoato)di- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: The tetradecanoato ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) compounds .
Aplicaciones Científicas De Investigación
Chromium, pentahydroxy(tetradecanoato)di- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in glucose metabolism and insulin sensitivity.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Chromium, pentahydroxy(tetradecanoato)di- involves its interaction with molecular targets such as enzymes and proteins. One of the key pathways involves the activation of mitochondrial ATP synthase, which plays a crucial role in cellular energy production and metabolic regulation . Additionally, the compound influences insulin signaling pathways, enhancing glucose metabolism and insulin sensitivity .
Comparación Con Compuestos Similares
Similar Compounds
- Chromium(III) acetate
- Chromium(III) chloride
- Chromium(III) nitrate
Comparison
Chromium, pentahydroxy(tetradecanoato)di- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to other chromium(III) compounds, it exhibits enhanced stability and reactivity, making it more suitable for certain industrial and research applications .
Propiedades
Número CAS |
65229-24-5 |
|---|---|
Fórmula molecular |
C14H32Cr2O7 |
Peso molecular |
416.39 g/mol |
Nombre IUPAC |
chromium(3+);tetradecanoate;pentahydroxide |
InChI |
InChI=1S/C14H28O2.2Cr.5H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;;;;;;/h2-13H2,1H3,(H,15,16);;;5*1H2/q;2*+3;;;;;/p-6 |
Clave InChI |
ILAUTXSTNQQRMJ-UHFFFAOYSA-H |
SMILES canónico |
CCCCCCCCCCCCCC(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[Cr+3].[Cr+3] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


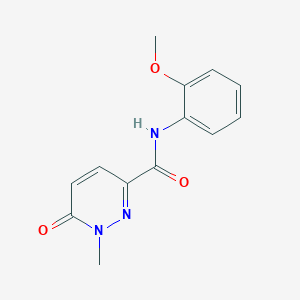
![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
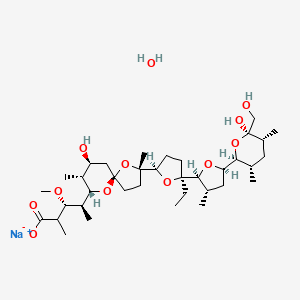
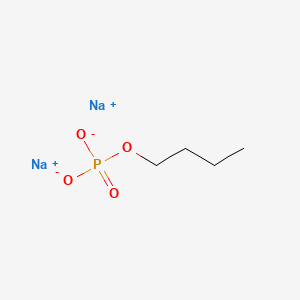
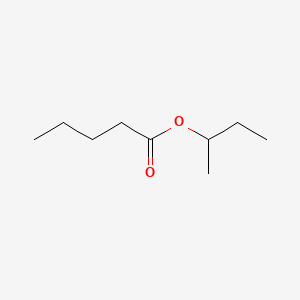
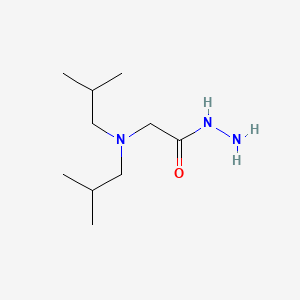
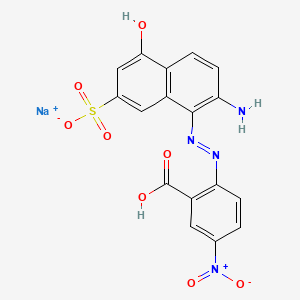

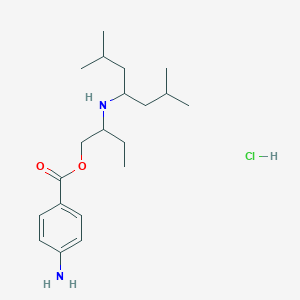
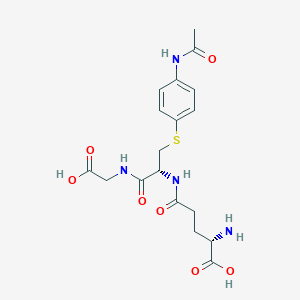
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
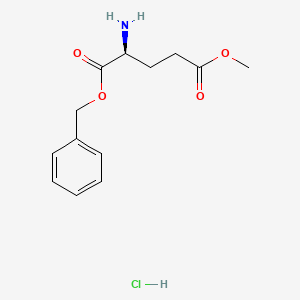
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
